3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Catalog No.
S8148053
CAS No.
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-b...

Product Name

3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

IUPAC Name

3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15(6-7-16)13-4-5-13/h1-3,8,13,16H,4-7,10H2

InChI Key

IDTFJORFAGRPLX-UHFFFAOYSA-N

SMILES

C1CC1N(CCO)CC2=CC(=CC=C2)C#N

Canonical SMILES

C1CC1N(CCO)CC2=CC(=CC=C2)C#N

3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, with the chemical formula C13_{13}H16_{16}N2_2O, is a compound known for its structural complexity and potential biological activity. This compound features a cyclopropyl group attached to a 2-hydroxyethylamino moiety, which is further linked to a benzonitrile group. Its molecular weight is approximately 216.28 g/mol, and it has been identified under CAS number 1248155-41-0 .

The chemical behavior of 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be characterized by its reactivity towards electrophiles due to the presence of the benzonitrile group. The hydroxyl group in the 2-hydroxyethyl moiety can participate in hydrogen bonding and may affect the compound's solubility and reactivity in various solvents. Additionally, the amine functionality allows for possible reactions such as acylation or alkylation, which could be explored for further functionalization .

The synthesis of 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile typically involves multi-step organic reactions:

  • Formation of the Cyclopropyl Group: Cyclopropyl derivatives can be synthesized through cyclopropanation reactions involving alkenes.
  • Amine Formation: The introduction of the 2-hydroxyethylamine moiety can be achieved via nucleophilic substitution methods.
  • Benzonitrile Attachment: The final step involves coupling the cyclopropyl amine with benzonitrile, likely through a reductive amination process or similar coupling techniques.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product .

3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile has potential applications in medicinal chemistry, particularly in drug development targeting opioid receptors. Its unique structure may allow for specific interactions within biological systems, making it a candidate for further pharmacological studies. Additionally, it could serve as a lead compound for designing new analgesics or modulators of neurotransmitter systems .

Interaction studies involving 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Receptor Binding Affinity: Assessing how well the compound binds to opioid receptors compared to other known modulators.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems.
  • Synergistic Effects: Investigating potential interactions with other drugs or compounds that may enhance or inhibit its effects.

Such studies are essential for determining the therapeutic viability of this compound .

Several compounds share structural characteristics with 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrileC13_{13}H16_{16}N2_2OSubstituted at the para position of the benzonitrile
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrileC12_{12}H16_{16}N2_2OEthyl group instead of cyclopropyl
3-{[Cyclobutyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrileC13_{13}H18_{18}N2_2OCyclobutyl group instead of cyclopropyl

The uniqueness of 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile lies in its specific cyclopropyl structure and its potential selectivity towards opioid receptors, which may differentiate it from other similar compounds that contain different alkyl groups or substituents .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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